![molecular formula C11H15ClN2 B1423475 1-(2-Chlorophenyl)piperidin-3-amine CAS No. 1250430-03-5](/img/structure/B1423475.png)
1-(2-Chlorophenyl)piperidin-3-amine
Overview
Description
“1-(2-Chlorophenyl)piperidin-3-amine” is a chemical compound with the CAS Number: 1250430-03-5 . It has a molecular weight of 210.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-chlorophenyl)-3-piperidinamine . Unfortunately, the specific InChI code or key is not provided in the sources I found.Physical And Chemical Properties Analysis
This compound is in liquid form . The storage temperature is normal .Scientific Research Applications
Alzheimer’s Disease Treatment
Piperidine derivatives have been studied for their potential in treating Alzheimer’s disease. Specifically, certain derivatives have shown both antiaggregatory and antioxidant effects, which are beneficial in managing Alzheimer’s symptoms .
Anticoagulant Effects
Some piperidine compounds have been synthesized to exhibit strong inhibition of factor IIa, showing promise as anticoagulants .
Chemical Synthesis
Piperidine derivatives are often used in chemical synthesis due to their selectivity, high yields, and broad substrate scope .
Safety and Hazards
Mechanism of Action
Target of Action
1-(2-Chlorophenyl)piperidin-3-amine, also known as 3-CPA, is a psychoactive compound that belongs to the class of piperidine derivatives. Piperidine derivatives are utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
For instance, some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects .
Biochemical Pathways
They play a significant role in the pharmaceutical industry, affecting various biochemical pathways depending on their specific structures and targets .
properties
IUPAC Name |
1-(2-chlorophenyl)piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFJEBDWXHVROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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